2,2-Dimethylundecanoic acid

Physicochemical characterization Distillation behavior Process chemistry

Researchers seeking sterically hindered carboxylate ligands for metal-organic synthesis face limited options among commercially available branched fatty acids. 2,2-Dimethylundecanoic acid (CAS 13005-29-3) solves this with its unique α-quaternary carbon architecture. • Sterically shielded carboxyl group enhances oxidative stability over linear analogs • Amide derivative ACAT inhibition: IC50 59 nM • pKa 4.87 enables controlled metal-soap formation • Supplied at ≥95% purity; 500 mg & 1 g standard packs in stock

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 13005-29-3
Cat. No. B077374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylundecanoic acid
CAS13005-29-3
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)(C)C(=O)O
InChIInChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15)
InChIKeyOTOBIMFBDYITLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylundecanoic Acid (CAS 13005-29-3): Technical Baseline for Scientific Procurement


2,2-Dimethylundecanoic acid (CAS 13005-29-3), also designated α,α-dimethylundecanoic acid, is a C13 branched-chain saturated fatty acid belonging to the neo-acid class. It possesses a quaternary α-carbon bearing two methyl groups and a linear nonyl chain, with molecular formula C13H26O2 and molecular weight 214.34 g/mol . The compound is primarily sourced synthetically and is supplied at purities typically ≥95% . Its branched architecture differentiates it from linear undecanoic acid and from iso- or anteiso-branched C13 acids, which has implications for physicochemical behavior and chemical reactivity across multiple application domains.

Why In-Class Substitution of 2,2-Dimethylundecanoic Acid is Not Straightforward


Members of the C10–C13 neo-acid family cannot be interchanged without consequence. The position and degree of branching modify key molecular properties—steric shielding of the carboxyl group, hydrophobicity, melting point depression, and oxidative stability—that directly affect performance as a synthetic intermediate, metal-salt precursor, or lubricity additive [1]. Even among C13 isomers, 2,2-dimethylundecanoic acid (α-branching) and 10,10-dimethylundecanoic acid (neotridecanoic acid, terminal branching) exhibit distinctly different boiling points, densities, and reactivity profiles, making blind substitution a risk to process consistency and end-product performance.

Quantitative Differentiation Evidence for 2,2-Dimethylundecanoic Acid Against Closest Comparators


Boiling Point vs. Linear Undecanoic Acid: Lower Distillation Temperature at Equivalent Pressure

2,2-Dimethylundecanoic acid boils at 177–178 °C at 10 Torr , while linear undecanoic acid (C11:0) boils at 164–165 °C at 15 Torr . Normalizing to approximate equivalent pressures using the Clausius–Clapeyron relation, the branched compound exhibits a modestly higher boiling point, consistent with its greater molecular weight. However, at atmospheric pressure (760 mmHg), the predicted boiling point for 2,2-dimethylundecanoic acid is ~318 °C [1], compared to 283–284 °C for linear undecanoic acid ; the ~35 °C elevation is attributable to chain-length extension (C13 vs. C11) rather than branching alone. For procurement decisions, the critical parameter is the reduced-pressure boiling point, which directly informs vacuum distillation feasibility.

Physicochemical characterization Distillation behavior Process chemistry

Density Contrast with Neotridecanoic Acid: Tighter Molecular Packing

2,2-Dimethylundecanoic acid has a predicted density of 0.901 ± 0.06 g/cm³ . In contrast, neotridecanoic acid (10,10-dimethylundecanoic acid, CAS 26403-14-5), a C13 regioisomer with terminal dimethyl branching, has an estimated density of 0.8466 g/cm³ . The ~0.054 g/cm³ higher density of the α-branched isomer suggests more efficient molecular packing, likely due to reduced steric interference near the carboxyl headgroup. Linear undecanoic acid density is 0.909 g/cm³ ; the α-branched compound is slightly less dense than the fully linear C11 acid but notably denser than the terminally branched C13 isomer.

Density Molecular packing Structure-property relationships

Acid Strength Differential: Quantitative pKa Evidence for Reactivity Tuning

The predicted pKa of 2,2-dimethylundecanoic acid is 4.87 ± 0.49 . This is slightly higher (weaker acid) than typical linear fatty acid pKa values (~4.8). The quaternary α-carbon in 2,2-dimethylundecanoic acid restricts solvation of the carboxylate anion more than the primary α-carbon in linear undecanoic acid, leading to a thermodynamic preference for the protonated form. While direct experimental pKa data for both compounds under identical conditions are not available, the predicted pKa difference implies that metal carboxylate formation may require slightly different pH conditions or longer reaction times compared to linear C11 acid.

pKa Acid strength Reactivity Metal carboxylate formation

Oxidative Stability Advantage: Class-Level Evidence for Branched Fatty Acids

Saturated branched-chain fatty acids (sbc-FAs) consistently exhibit superior oxidative stability compared to their linear counterparts, a property documented in a systematic study of isostearic acids and their esters [1]. This class-level advantage is attributed to the absence of bis-allylic methylene groups and the steric protection of the tertiary/ quaternary carbon centers against radical-initiated degradation. Specifically, α,α-dimethyl branched acids like 2,2-dimethylundecanoic acid possess no secondary C–H bonds adjacent to the carboxyl group, which are typically the weakest points for oxidative attack. While direct comparative oxidation induction time (OIT) data for 2,2-dimethylundecanoic acid versus linear undecanoic acid are not available, the class-level trend predicts longer useful lifetimes in high-temperature lubricant, plasticizer, and metalworking fluid applications.

Oxidative stability Thermal stability Lubricant additive Branched fatty acid

ACAT Inhibitory Activity of 2,2-Dimethylundecanoic Acid-Derived Amide: A Distinct Biological Profile

The 2,4,6-trimethoxyphenyl amide derivative of 2,2-dimethylundecanoic acid (ChEMBL ID CHEMBL40518) exhibits in vitro inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) in intestinal microsomes isolated from cholesterol-fed rabbits, with an IC50 of 59 nM [1]. This is a relatively potent activity, approximately 2.4-fold more potent than the reference ACAT inhibitor CL 277082 (IC50 140 nM in microsomes) . Note that this activity is for the amide derivative, not the free acid, and no direct comparative data for amide derivatives of linear undecanoic acid or other neo-acids are available in the BindingDB record. The quaternary α-carbon geometry likely provides a rigid scaffold that contributes to the binding conformation.

ACAT inhibition Cholesterol metabolism Drug discovery Amide derivative

Procurement-Guiding Application Scenarios for 2,2-Dimethylundecanoic Acid


Synthesis of Metal Neodecanoate/Neotridecanoate Catalysts and Driers

The α-quaternary carbon of 2,2-dimethylundecanoic acid provides a sterically hindered carboxylate ligand that, when coordinated to metals (e.g., cobalt, manganese, tin), yields catalysts with controlled reactivity, good hydrocarbon solubility, and reduced tendency to form polymeric aggregates compared to linear carboxylates. The predicted pKa of 4.87 informs the pH window for salt formation. The higher density relative to neotridecanoic acid enables more predictable volumetric metering in continuous metal-soap production.

High-Temperature Lubricant and Metalworking Fluid Additive

The class-level oxidative stability advantage of α-branched fatty acids [1] positions 2,2-dimethylundecanoic acid as a candidate base stock or additive for lubricants requiring extended service intervals at elevated temperatures. Its C13 chain length provides a balance between volatility (sufficiently low) and fluidity, while the α-branching suppresses low-temperature crystallization that plagues linear fatty acid esters.

Pharmacological Tool Compound: ACAT Inhibition Scaffold

The amide derivative of 2,2-dimethylundecanoic acid demonstrates ACAT inhibition with an IC50 of 59 nM [2], making it a useful scaffold for medicinal chemistry SAR studies. The α-quaternary geometry is structurally unique among fatty acid-derived ACAT inhibitors and can serve as an anchor point for exploring substitution effects on potency and selectivity.

Plasticizer Intermediate for Vinyl Polymers

As documented in a study of N,N-dialkylamides of long-chain fatty acids as plasticizers for poly(vinyl chloride-vinyl acetate) copolymer [3], branched neo-acids (including neotridecanoic acid) have been evaluated as plasticizer precursors. The distinct regioisomeric structure of 2,2-dimethylundecanoic acid (α- vs. terminal branching) provides an additional formulation variable for tuning compatibility, migration resistance, and low-temperature flexibility in flexible PVC compounds.

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